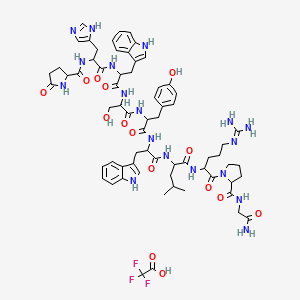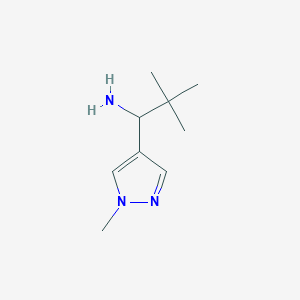
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a carboxamide group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,3-Benzothiazol-2-yl)-N-(Pyridin-2-ylmethyl)pyridin-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz könnte Folgendes umfassen:
Bildung des Benzothiazolrings: Dies kann durch die Cyclisierung von 2-Aminothiophenol mit einem geeigneten Aldehyd oder Keton erreicht werden.
Anlagerung des Pyridinrings: Das Benzothiazolderivat kann dann unter Bedingungen, die eine nucleophile Substitution fördern, mit einem Pyridinderivat umgesetzt werden.
Bildung der Carboxamidgruppe:
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen umfassen häufig die Optimierung der oben genannten Synthesewege, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, Prinzipien der grünen Chemie und fortschrittlicher Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Benzothiazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Carboxamidgruppe abzielen und diese in ein Amin umwandeln.
Substitution: Die Pyridinringe können an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen, die eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Bedingungen für Substitutionsreaktionen können die Verwendung von Basen wie Natriumhydrid (NaH) oder Säuren wie Trifluoressigsäure (TFA) umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann 2-(1,3-Benzothiazol-2-yl)-N-(Pyridin-2-ylmethyl)pyridin-3-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es in der organischen Synthese wertvoll macht.
Biologie und Medizin
In Biologie und Medizin werden Verbindungen mit ähnlichen Strukturen häufig auf ihr Potenzial als Therapeutika untersucht. Sie können antimikrobielle, krebshemmende oder entzündungshemmende Eigenschaften aufweisen. Das Vorhandensein des Benzothiazol- und Pyridinrings kann die Bindungsaffinität zu biologischen Zielmolekülen erhöhen.
Industrie
In der Industrie können solche Verbindungen bei der Entwicklung neuer Materialien, einschließlich Polymeren und Farbstoffen, verwendet werden. Ihre einzigartigen elektronischen Eigenschaften machen sie für Anwendungen in Elektronik und Photonik geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(1,3-Benzothiazol-2-yl)-N-(Pyridin-2-ylmethyl)pyridin-3-carboxamid hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Benzothiazolring kann an π-π-Stapelwechselwirkungen teilnehmen, während die Pyridinringe Wasserstoffbrückenbindungen mit biologischen Zielmolekülen bilden können.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring can participate in π-π stacking interactions, while the pyridine rings can form hydrogen bonds with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1,3-Benzothiazol-2-yl)-N-(Pyridin-2-ylmethyl)pyridin-4-carboxamid: Ähnliche Struktur, jedoch mit der Carboxamidgruppe an einer anderen Position.
2-(1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)pyridin-3-carboxamid: Ähnliche Struktur, jedoch mit dem Pyridinring an einer anderen Position.
2-(1,3-Benzothiazol-2-yl)-N-(Pyridin-2-ylmethyl)pyridin-2-carboxamid: Ähnliche Struktur, jedoch mit der Carboxamidgruppe an einer anderen Position.
Einzigartigkeit
Die Einzigartigkeit von 2-(1,3-Benzothiazol-2-yl)-N-(Pyridin-2-ylmethyl)pyridin-3-carboxamid liegt in seiner spezifischen Anordnung von funktionellen Gruppen, die seine Reaktivität und Wechselwirkungen mit biologischen Zielmolekülen beeinflussen können. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C19H14N4OS |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-12-13-6-3-4-10-20-13)14-7-5-11-21-17(14)19-23-15-8-1-2-9-16(15)25-19/h1-11H,12H2,(H,22,24) |
InChI-Schlüssel |
OVDZPDAFONWGCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)
![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)

![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)

![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)

![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)



![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
